molecular formula C11H16N2O2 B12603943 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide CAS No. 650628-76-5

2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide

Cat. No.: B12603943
CAS No.: 650628-76-5
M. Wt: 208.26 g/mol
InChI Key: UCSWHABVASRVKU-UHFFFAOYSA-N
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Description

2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is an organic compound with a molecular formula of C11H16N2O2 It is characterized by the presence of a dimethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide typically involves the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate is then reacted with p-hydroxyphenylacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl and acetamide groups can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-N-(4-hydroxyphenyl)acetamide
  • 2-Dimethylamino-N-(4-methylphenyl)acetamide
  • 2-Diethylamino-N-(4-hydroxymethylphenyl)acetamide

Uniqueness

2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is unique due to the presence of both a dimethylamino group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxymethyl group, in particular, enhances its solubility and reactivity compared to similar compounds without this group.

Properties

CAS No.

650628-76-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,14H,7-8H2,1-2H3,(H,12,15)

InChI Key

UCSWHABVASRVKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

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